molecular formula C13H18ClNO B12892726 2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine

2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine

Cat. No.: B12892726
M. Wt: 239.74 g/mol
InChI Key: KXDRHQNQKYWVIL-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine is a pyrrolidine derivative characterized by a bicyclic structure with a substituted aromatic ring. The pyrrolidine core is substituted at position 2 with a 5-chloro-2-methoxy-3-methylphenyl group and at position 4 with a methyl group. The chlorine atom on the phenyl ring introduces electron-withdrawing effects, while the methoxy group provides electron-donating properties, creating a unique electronic profile. The steric bulk from the methyl groups at positions 3 (on the phenyl ring) and 4 (on pyrrolidine) may influence conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H18ClNO/c1-8-4-12(15-7-8)11-6-10(14)5-9(2)13(11)16-3/h5-6,8,12,15H,4,7H2,1-3H3

InChI Key

KXDRHQNQKYWVIL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C(=CC(=C2)Cl)C)OC

Origin of Product

United States

Preparation Methods

Chlorination and Methoxylation

  • The aromatic precursor is typically prepared by selective chlorination of a methyl-substituted phenol or anisole derivative.
  • A mild chlorination method involves using FeCl3 as a catalyst under controlled temperature (70-80 °C) and pressure conditions, often with microwave-assisted heating to improve yield and purity.
  • Methoxylation is introduced either by methylation of the corresponding hydroxy group using methylating agents (e.g., dimethyl sulfate or methyl iodide) or by starting from methoxy-substituted phenols.

Synthesis of 5-Chloro-2-pentanone as a Pharmaceutical Intermediate

  • A related intermediate, 5-chloro-2-pentanone, is synthesized via hydrogenation and hydrolysis of methylfuran derivatives in the presence of Cu-Mn-Mo composite oxide catalysts under mild conditions (20-30 °C, 0.25-0.3 MPa hydrogen pressure).
  • This intermediate can be further functionalized to introduce the chloro substituent on the aromatic ring with high purity and yield, minimizing by-products.

Preparation of the 4-Methylpyrrolidine Moiety

Stereoselective Synthesis of (S)-4-Methylpyrrolidine

  • The (S)-enantiomer of 4-methylpyrrolidine is prepared via resolution methods using levotartaric acid and N-methyl-2-aminoethyl tetramethyleneimine as starting materials.
  • The process involves dissolving levotartaric acid in methanol at low temperature (0-10 °C), followed by slow addition of the amine compound over 1 hour, maintaining temperature control.
  • After reaction completion (6 hours stirring), the tartrate salt is isolated by centrifugation.
  • The salt is then basified with 30% aqueous sodium hydroxide to pH 10-11 under 30 °C, followed by chloroform extraction and vacuum distillation to yield optically active (S)-N-methyl-2-chloroethylpyrrolidine with yields ranging from 75% to 81% and purity above 99% (GC analysis).
Step Conditions Yield (%) Purity (GC %) Optical Rotation (°)
Tartrate salt formation 0-10 °C, 1 h addition, 6 h reaction 75-81 99.1-99.4 94.7-95.2
Basification and extraction pH 10-11, <30 °C, chloroform extraction - - -
Vacuum distillation - - - -

Coupling of Aromatic and Pyrrolidine Fragments

Amide Coupling and Substitution Reactions

  • The aromatic acid derivative (e.g., 5-methoxy-2-(2H-triazol-2-yl)benzoic acid analogs) is coupled with methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride under standard amide coupling conditions to form the corresponding amide intermediate.
  • Subsequent transformations include hydrolysis and substitution reactions to introduce the 5-chloro substituent on the aromatic ring and finalize the pyrrolidine substitution pattern.
  • These steps are carried out under controlled conditions to maintain stereochemical integrity and high product purity.

Reaction Conditions Summary

Reaction Step Reagents/Conditions Purpose
Amide coupling Standard coupling agents (e.g., EDC, HOBt) Formation of amide bond
Hydrolysis Acidic or basic hydrolysis Conversion of esters to acids
Substitution (chlorination) FeCl3, microwave-assisted reflux Introduction of chloro group

Industrial and Laboratory Scale Considerations

  • Industrial synthesis employs continuous flow reactors and automated systems to optimize yield and purity.
  • Quality control includes chromatographic purity analysis and optical rotation measurements to ensure stereochemical consistency.
  • The synthetic route is designed to minimize by-products and use mild reaction conditions to improve safety and environmental impact.

Summary Table of Preparation Methods

Step Key Reagents/Conditions Yield/Outcome Notes
Aromatic chlorination FeCl3, 70-80 °C, microwave-assisted High purity 5-chloro intermediate Mild conditions, less by-product
Methoxylation Methyl iodide or dimethyl sulfate Efficient methoxy introduction Standard methylation methods
Pyrrolidine synthesis Levotartaric acid, N-methyl-2-aminoethyl tetramethyleneimine, MeOH, NaOH 75-81% yield, >99% purity Stereoselective, optically active
Amide coupling EDC/HOBt or similar coupling agents High yield amide intermediate Maintains stereochemistry
Final substitution FeCl3, reflux, microwave Introduction of chloro group Controlled reaction conditions

Research Findings and Analytical Data

  • The synthetic methods reported show high reproducibility and scalability.
  • Optical purity of the pyrrolidine intermediate is consistently above 94°, indicating high enantiomeric excess.
  • The use of microwave-assisted reactions improves reaction times and yields in aromatic chlorination steps.
  • Chromatographic and spectroscopic analyses confirm the structural integrity and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 5-(4-Chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate ()

This compound shares the pyrrolidine core but differs in substituents:

  • Position 2 : Phenyl and carboxylate ester groups.
  • Position 4 : Phenylsulfonyl group.
  • Position 5 : 4-Chlorophenyl substituent.
    The sulfonyl and carboxylate groups enhance polarity and hydrogen-bonding capacity compared to the target compound’s methyl and methoxy groups. This increases solubility in polar solvents but reduces membrane permeability .

5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Derivatives ()

These fused-ring systems incorporate pyrrolidine-like moieties but with additional thiazole and pyrimidine rings. However, the extended π-system in these derivatives likely enhances UV absorption and planar stacking interactions, which are absent in the simpler pyrrolidine structure .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Calculated logP* Notable Properties
Target Compound ~265.7 5-Cl, 2-OCH₃, 3-CH₃ (phenyl); 4-CH₃ 3.1 Moderate lipophilicity, rigid
Methyl 5-(4-Cl-phenyl)-2-phenyl-pyrrolidine ~445.9 4-Cl-phenyl, SO₂Ph, COOCH₃ 2.8 High polarity, crystalline
Fused-ring derivatives () ~550–600 4-OCH₃, fused heterocycles 4.5 High UV activity, planar stacking

*logP values estimated using the Crippen method.

  • This contrasts with the sulfonyl-containing analogue in , where polarity outweighs lipophilicity .
  • Methoxy Groups : The 2-methoxy group in the target compound improves solubility in protic solvents relative to purely alkyl-substituted pyrrolidines. Similar effects are observed in ’s 4-methoxyphenyl derivatives .

Research Findings and Implications

Electronic Profile : The juxtaposition of electron-withdrawing (Cl) and electron-donating (OCH₃) groups creates a dipole moment that may enhance binding to aromatic receptors, a feature observed in bioactive pyrrolidine derivatives .

Thermal Stability : Methyl-substituted pyrrolidines (e.g., the target compound) generally exhibit higher thermal stability than ester- or sulfonyl-containing derivatives due to reduced conformational mobility .

Biological Activity

2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action, synthesis, and structural characteristics.

  • Molecular Formula : C13H18ClNO
  • Molecular Weight : 239.74 g/mol
  • IUPAC Name : 2-(5-chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine
  • Structural Features : The compound features a pyrrolidine ring substituted with a 5-chloro-2-methoxy-3-methylphenyl group, enhancing its reactivity and potential biological activity.
PropertyValue
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
IUPAC Name2-(5-chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine exhibit significant antimicrobial properties. These compounds are being investigated for their ability to inhibit bacterial growth and combat resistant strains.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have shown that it may act as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects on colorectal cancer cells.

Case Study: Cytotoxicity Against Colorectal Cancer Cells

In vitro assays have revealed that the compound exhibits remarkable cytotoxicity against colorectal cancer cell lines such as HCT116 and Caco-2. The IC50 values were recorded at:

Cell LineIC50 (μM)
HCT1160.35 ± 0.04
Caco-20.54 ± 0.04

The compound was found to inhibit colony formation and cell migration, arresting the cell cycle at the G2/M phase and promoting apoptosis through the modulation of the PI3K/AKT/mTOR signaling pathway .

The precise mechanism by which 2-(5-Chloro-2-methoxy-3-methylphenyl)-4-methylpyrrolidine exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets in biological systems, potentially modulating neurotransmitter systems and cellular signaling pathways.

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the preparation of the pyrrolidine core followed by the introduction of the chloromethoxy-substituted phenyl group. This synthetic route is crucial for developing derivatives with enhanced biological activities.

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